Cas no 22888-60-4 (L-Histidine, methylester, hydrochloride (1:?))
22888-60-4 structure
Product Name:L-Histidine, methylester, hydrochloride (1:?)
N.o CAS:22888-60-4
MF:C7H12ClN3O2
MW:205.642080307007
CID:283952
PubChem ID:12658397
Update Time:2025-04-19
L-Histidine, methylester, hydrochloride (1:?) Propriedades químicas e físicas
Nomes e Identificadores
-
- L-Histidine, methylester, hydrochloride (1:?)
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate,hydrochloride
- methyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
- Methyl L-histidinate HCl
- Methyl L-histidinate hydrochloride
- L-histidine methyl ester hydrochloride
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride
- 18684-16-7
- SCHEMBL1375315
- AC8660
- L-Histidine, Methyl ester, Monohydrochloride
- VEEIFXWJNCAVEQ-RGMNGODLSA-N
- Histidine methyl ester hydrochloride
- EN300-118950
- NS00083034
- (S)-METHYL 2-AMINO-3-(1H-IMIDAZOL-5-YL)PROPANOATE 2HCL
- Methyl histidinate--hydrogen chloride (1/1)
- DTXSID20945565
- methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride
- 22888-60-4
- 7389-87-9
- EINECS 245-300-4
-
- Inchi: 1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1
- Chave InChI: VEEIFXWJNCAVEQ-RGMNGODLSA-N
- SMILES: Cl.O(C)C([C@H](CC1=CN=CN1)N)=O
Propriedades Computadas
- Massa Exacta: 205.06196
- Massa monoisotópica: 442.236504
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 20
- Complexidade: 502
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 112
Propriedades Experimentais
- Ponto de ebulição: 391.1°C at 760 mmHg
- Ponto de Flash: 190.3°C
- PSA: 81
L-Histidine, methylester, hydrochloride (1:?) Literatura Relacionada
-
1. The interaction of L-(+)-histidine methyl ester with metal ions. Part II. The metal-ion catalysed base hydrolysis of L-(+)-histidine methyl esterR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1524
-
2. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl groupTom Brown,John H. Jones,John D. Richards J. Chem. Soc. Perkin Trans. 1 1982 1553
-
3. Peptide-bond formation, chemoselective acylation of amino acids, and crosslinking reaction between amino acids utilizing a functional five-membered heterocycle, 1,3-thiazolidine-2-thioneYoshimitsu Nagao,Tadayo Miyasaka,Kaoru Seno,Eiichi Fujita,Daisuke Shibata,Etsushiro Doi J. Chem. Soc. Perkin Trans. 1 1984 2439
22888-60-4 (L-Histidine, methylester, hydrochloride (1:?)) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro Ouro
CN Fornecedor
Reagente
Essenoi Fine Chemical Co., Limited
Membro Ouro
CN Fornecedor
Reagente
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
CN Fornecedor
Reagente